molecular formula C14H27NO3 B10833280 Cyclohexyl carbamate derivative 5

Cyclohexyl carbamate derivative 5

Cat. No.: B10833280
M. Wt: 257.37 g/mol
InChI Key: XKPVQQCVMUKNEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl carbamate derivative 5 is a compound belonging to the class of carbamates, which are esters of carbamic acid These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclohexyl carbamate derivative 5 typically involves the reaction of cyclohexylamine with a suitable carbamoyl chloride or isocyanate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include moderate temperatures (around 25-40°C) and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl carbamate derivative 5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cyclohexyl carbamate derivative 5 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexyl carbamate derivative 5 involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can help alleviate symptoms of neurodegenerative diseases. The compound’s ability to penetrate cell membranes and its stability against proteolytic degradation contribute to its effectiveness .

Comparison with Similar Compounds

  • N-Phenyl carbamate derivatives
  • N-Methyl carbamate derivatives
  • N-Butyl carbamate derivatives

Comparison: Cyclohexyl carbamate derivative 5 stands out due to its unique cyclohexyl group, which imparts distinct steric and electronic properties. This makes it more effective in certain applications, such as enzyme inhibition, compared to other carbamate derivatives. Additionally, its stability and ability to penetrate cell membranes make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C14H27NO3

Molecular Weight

257.37 g/mol

IUPAC Name

(3,3,5-trimethylcyclohexyl) N-(3-methoxypropyl)carbamate

InChI

InChI=1S/C14H27NO3/c1-11-8-12(10-14(2,3)9-11)18-13(16)15-6-5-7-17-4/h11-12H,5-10H2,1-4H3,(H,15,16)

InChI Key

XKPVQQCVMUKNEK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C)C)OC(=O)NCCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.